2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-33-20-10-5-7-18(17-20)22(30-14-12-29(13-15-30)19-8-3-2-4-9-19)23-25(32)31-26(35-23)27-24(28-31)21-11-6-16-34-21/h2-11,16-17,22,32H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZYAVAWCPBLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions. One common approach is to start with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the methoxyphenyl group. The phenylpiperazine moiety is then attached through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted triazolothiazoles.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine and triazole structures exhibit significant antidepressant effects. For instance, modifications in the piperazine ring can enhance selectivity towards serotonin receptors, which are critical in mood regulation. Studies have shown that derivatives of phenylpiperazine can act as effective antidepressants by modulating serotonin and dopamine pathways .
Anticancer Properties
The thiazole and triazole components of this compound have been linked to anticancer activities. Triazole derivatives have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that similar compounds showed efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Activity
Furan-containing compounds are noted for their antimicrobial properties. The incorporation of furan into the structure of this compound may enhance its activity against bacterial strains. Research has indicated that furan derivatives exhibit potent antibacterial effects, making them suitable candidates for developing new antimicrobial agents .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on anxiety and cognitive disorders. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety disorders .
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant effects of a related piperazine derivative in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain . This suggests that modifications similar to those present in our compound may yield comparable results.
Case Study 2: Anticancer Activity
In vitro testing on breast cancer cell lines revealed that a structurally similar thiazole-triazole compound inhibited cell proliferation effectively. The mechanism was attributed to the induction of apoptosis via caspase activation pathways . Such findings underscore the potential of our compound in cancer therapy.
Case Study 3: Antimicrobial Testing
A series of antimicrobial tests demonstrated that furan-based compounds exhibited significant activity against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were determined, showing promising results that warrant further investigation into our compound's efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Triazolothiadiazoles (e.g., )
- Structural difference : Replacement of the thiazole ring with thiadiazole (N-S-N vs. S-C-N in triazolothiazoles).
- Pharmacological impact : Triazolothiadiazoles exhibit broad antimicrobial activity , whereas triazolothiazoles (like the target compound) may prioritize CNS interactions due to the 4-phenylpiperazinyl group .
- Synthesis : Triazolothiadiazoles are often synthesized via cyclocondensation reactions (e.g., one-pot methods in DMF/K₂CO₃) , contrasting with the multi-step routes for triazolothiazoles .
Pyrazoline- and Imidazo-Triazol Derivatives (e.g., )
- Structural difference : Pyrazoline or imidazole rings fused with triazoles instead of thiazoles.
Substituent-Based Comparisons
Aryl Group Variations
- 3-Fluorophenyl vs. 3-Methoxyphenyl (): The fluorinated analog (3-fluorophenyl) may enhance metabolic stability and bioavailability via reduced oxidative metabolism .
Piperazinyl Group Modifications
Pharmacological Activity
Antimicrobial Potential
- Triazolothiadiazoles with benzofuran () show MIC values of 8–32 µg/mL against Gram-positive bacteria, comparable to chloramphenicol .
Antifungal Activity
- Molecular docking studies on triazolothiadiazoles () reveal binding to lanosterol 14α-demethylase (CYP51), a key antifungal target. The target compound’s 3-methoxyphenyl group may enhance CYP51 affinity due to hydrophobic interactions .
CNS Activity
- The 4-phenylpiperazinyl group is a hallmark of antipsychotics (e.g., aripiprazole). ’s analog, with a fluorophenyl group, may exhibit stronger dopamine D2 receptor binding, whereas the target’s methoxyphenyl moiety could favor serotonin 5-HT1A interactions .
Biological Activity
The compound 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its antifungal and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The triazole and thiazole rings contribute significantly to the biological activity of the compound. The presence of the furan moiety and piperazine derivatives enhances its interaction with biological targets.
Antifungal Activity
Research has highlighted the antifungal properties of triazole derivatives. A study indicated that compounds with a similar structure exhibited significant antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) values were categorized as follows:
| Activity Level | MIC (μg/mL) |
|---|---|
| Outstanding | 0.06 - 2 |
| Excellent | 0.5 - 4 |
| Good | 4 - 8 |
| Modest | 16 - 32 |
| Poor | ≥32 |
The compound's activity is attributed to its ability to inhibit fungal cell wall synthesis and disrupt membrane integrity, similar to other known antifungal agents .
Anticancer Activity
In addition to antifungal effects, the compound has shown promising anticancer properties. Research indicates that triazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that certain derivatives could inhibit the proliferation of human cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
A comparative study on related compounds revealed:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.30 | VEGF-induced proliferation |
| Compound B | 0.067 | Aurora-A kinase inhibition |
| Compound C | 25 | CDK2 inhibition |
These findings suggest that the structural components of the compound play a crucial role in its biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the piperazine ring and variations in substituents on the triazole and thiazole rings can significantly alter its pharmacological profile. For example:
- Piperazine Substituents : The presence of different phenyl groups can enhance receptor binding affinity.
- Triazole Core : Alterations in the nitrogen positioning within the triazole ring have been linked to improved antifungal potency.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative with enhanced solubility was tested in a clinical trial for treating systemic fungal infections, showing a higher success rate than traditional therapies.
- Case Study 2 : Another study focused on a related compound's ability to target breast cancer cells, demonstrating significant tumor reduction in animal models.
These case studies underline the potential therapeutic applications of compounds within this chemical class .
Q & A
Q. What are the common synthetic routes for preparing this compound and its derivatives?
The synthesis involves multi-step reactions. A representative method includes:
- Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamides in ethanol under reflux with aqueous KOH.
- Heating the mixture for 1 hour, followed by precipitation in water and recrystallization from ethanol to purify the product .
- Modifications to the triazole-thiazole core can be achieved by introducing substituents (e.g., methoxyphenyl or piperazinyl groups) via condensation reactions with aromatic carboxylic acids in phosphorus oxychloride .
Q. What analytical methods confirm the compound’s structure and purity?
- Elemental analysis verifies empirical formulas.
- IR spectroscopy identifies functional groups (e.g., C=O, N-H).
- NMR spectroscopy (1H and 13C) elucidates proton environments and carbon frameworks.
- Chromatography-mass spectrometry ensures purity and molecular weight confirmation .
Q. What parameters are critical for optimizing synthesis yield?
Key factors include:
- Solvent system : Ethanol/water mixtures improve solubility and reaction efficiency.
- Temperature : Reflux conditions (e.g., 80–100°C) enhance reaction rates.
- Stoichiometry : Precise molar ratios of reactants (e.g., 1:1 for triazole-thiol and chloroacetamide) minimize side products.
- Purification : Recrystallization from ethanol removes impurities .
Advanced Research Questions
Q. How can molecular docking predict the compound’s biological activity?
- Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB ID: 3LD6) for antifungal activity prediction.
- Software : Tools like AutoDock Vina calculate binding affinities and interaction modes (e.g., hydrogen bonds with active-site residues).
- Validation : Correlate docking scores with in vitro antifungal assays (e.g., MIC values) .
Q. What strategies enhance pharmacological properties through structural modifications?
- Lipophilicity modulation : Introduce methoxy or phenylpiperazine groups to improve blood-brain barrier penetration.
- SAR studies : Compare derivatives with varying R-groups (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) to identify optimal substituents for receptor binding .
- Bioisosteric replacements : Substitute the furan ring with thiophene to assess metabolic stability .
Q. How should discrepancies in biological activity data across derivatives be addressed?
- Comparative SAR analysis : Evaluate substituent effects on activity (e.g., electron-withdrawing vs. donating groups).
- Statistical validation : Apply ANOVA to assess significance of activity differences.
- Cross-assay validation : Use multiple assays (e.g., enzyme inhibition and cell viability) to confirm results .
Q. How is compound stability evaluated under varying conditions?
- Accelerated stability studies : Expose the compound to pH 1–13 and temperatures of 25–60°C.
- Analytical monitoring : Track degradation via HPLC and identify by-products using LC-MS.
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at standard storage conditions .
Data Contradiction Analysis Example
If antifungal activity varies between derivatives:
- Hypothesis : Differing substituent electronic properties alter binding to 14-α-demethylase.
- Testing : Compare docking poses of high- vs. low-activity derivatives. A methoxy group may enhance hydrogen bonding to the enzyme’s heme group, while bulkier groups sterically hinder binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
